molecular formula C12H23NO4 B2595799 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid CAS No. 1822613-03-5

3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid

Cat. No. B2595799
CAS RN: 1822613-03-5
M. Wt: 245.319
InChI Key: LZBYZAYOBAYHGM-UHFFFAOYSA-N
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Description

This compound is also known as N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine . It has a molecular weight of 231.29 .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound is an off-white powder . Its storage temperature is room temperature .

Scientific Research Applications

Synthesis of Electrophilic Building Blocks

One significant application involves the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds. Zimmermann and Seebach (1987) described the preparation of such building blocks through the acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids, followed by bromination. This process enables the synthesis of chiral derivatives of pyruvic acid and other carboxylic acids, demonstrating the compound's role in constructing stereochemically rich synthons for organic synthesis (Zimmermann & Seebach, 1987).

Enantioselective Synthesis of Neuroexcitants

Another application is in the enantioselective synthesis of neuroexcitants, where Pajouhesh et al. (2000) detailed the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of the neuroexcitant AMPA. The process involves the coupling of a protected glycine derivative with a bromomethyl isoxazoline, showcasing the compound's utility in synthesizing enantiomerically pure neuroactive compounds (Pajouhesh et al., 2000).

Fluorescent Amino Acid Derivatives

Szymańska et al. (2003) explored its application in the synthesis of fluorescent amino acid derivatives, notably synthesizing a highly fluorescent derivative that serves as a sensitive analytical probe for peptide conformation analysis. This demonstrates the compound's potential in biophysical studies and materials science, where fluorescence tagging is invaluable (Szymańska et al., 2003).

Synthesis of Highly Lipophilic Amino Acids

Medina et al. (2000) reported on the enantioselective synthesis of conformationally rigid, highly lipophilic amino acids substituted with a mesityl group. This work highlights the versatility of "3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid" in synthesizing amino acid derivatives with tailored steric and electronic properties for advanced materials and catalysis research (Medina et al., 2000).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The safety information includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The tert-butyloxycarbonyl (BOC) group is widely used as a protecting group for amines in organic synthesis . The future directions of this compound could involve its use in the synthesis of peptide analogs , and the development of new methods for the addition and removal of the BOC group .

properties

IUPAC Name

3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7(2)9(10(14)15)8(3)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBYZAYOBAYHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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